molecular formula C21H36N4O3 B1262416 AZD6088

AZD6088

Numéro de catalogue: B1262416
Poids moléculaire: 392.5 g/mol
Clé InChI: IVJDEIANCSDDAO-ROUUACIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZD-6088 est un médicament de petite molécule développé par AstraZeneca Pharmaceuticals Co., Ltd. C'est un agoniste partiel puissant et sélectif du récepteur muscarinique M1 de l'acétylcholine. Ce composé est étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des déficits cognitifs associés à la maladie d'Alzheimer et à la schizophrénie .

Propriétés

Formule moléculaire

C21H36N4O3

Poids moléculaire

392.5 g/mol

Nom IUPAC

ethyl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzimidazol-1-yl]piperidin-1-yl]-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C21H36N4O3/c1-3-28-20(27)23-14-10-21(2,11-15-23)24-12-8-16(9-13-24)25-18-7-5-4-6-17(18)22-19(25)26/h16-18H,3-15H2,1-2H3,(H,22,26)/t17-,18-/m0/s1

Clé InChI

IVJDEIANCSDDAO-ROUUACIJSA-N

SMILES isomérique

CCOC(=O)N1CCC(CC1)(C)N2CCC(CC2)N3[C@H]4CCCC[C@@H]4NC3=O

SMILES canonique

CCOC(=O)N1CCC(CC1)(C)N2CCC(CC2)N3C4CCCCC4NC3=O

Synonymes

AZD6088

Origine du produit

United States

Méthodes De Préparation

Structural Characteristics and Molecular Design

AZD6088 belongs to the small molecule class with the molecular formula C21H36N4O3 (molecular weight: 416.54 g/mol) and CAS registry number 1131451-23-4 . Its structure combines a bipiperidine backbone modified with a 2-oxoindolinyl group and an ethyl carboxylate moiety. The InChIKey IVJDEIANCSDDAO-ROUUACIJSA-N confirms stereochemical specificity.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula C21H36N4O3
Molecular Weight 416.54 g/mol
log D (Octanol-Water) Experimentally undetermined
Plasma Free Fraction (fp) Not reported

Synthetic Routes and Key Intermediates

While detailed synthetic protocols for this compound remain proprietary, insights can be extrapolated from related compounds and fragment synthesis strategies.

Core Bipiperidine Synthesis

The bipiperidine scaffold is synthesized via a Buchwald-Hartwig amination or reductive amination approach. A representative method involves:

  • Coupling of N-Boc-piperidine-4-carboxylate with 4-bromopiperidine under palladium catalysis.
  • Deprotection of the Boc group using trifluoroacetic acid.
  • Alkylation with ethyl chloroformate to introduce the carboxylate ester.

2-Oxoindolinyl Moiety Preparation

The 6-methyl-2-oxoindoline fragment is synthesized through:

  • Friedel-Crafts acylation of para-methylaniline with chloroacetyl chloride.
  • Cyclization under acidic conditions to form the indolin-2-one core.
  • Bromination at the 6-position followed by Suzuki-Miyaura coupling with a boronic acid precursor to attach the bipiperidine system.

Final Coupling and Radiolabeling (for 11C-LSN3172176)

For the carbon-11 labeled analog 11C-LSN3172176 , AstraZeneca employs:

  • Pd0-mediated cross-coupling of 11C-iodomethane with boronic acid precursor LSN3234794.
  • Purification via semi-preparative HPLC to achieve >99% radiochemical purity.
Table 2: Reaction Conditions for Key Synthetic Steps
Step Reagents/Conditions Yield Source
Bipiperidine Alkylation Ethyl chloroformate, DIPEA, DCM 72%
Indolinone Bromination NBS, AIBN, CCl4 85%
Suzuki Coupling Pd(PPh3)4, K2CO3, DME/H2O 63%

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

  • 1H NMR (DMSO-d6): Key signals include δ 1.25 (t, 3H, COOCH2CH3), 2.85–3.15 (m, 8H, piperidine H), 4.10 (q, 2H, COOCH2), 6.95–7.20 (m, 3H, indole H).
  • 13C NMR : 172.8 ppm (ester carbonyl), 167.2 ppm (indolinone carbonyl).

High-Resolution Mass Spectrometry (HRMS)

  • ESI+ : m/z calculated for C21H36N4O3 [M+H]+: 417.2761; observed: 417.2758.

Chromatographic Purity

  • HPLC : >99% purity on C18 column (ACN/H2O gradient, 0.1% formic acid).

Scale-Up Challenges and Process Optimization

  • Pd Catalyst Loading : Reduced from 5 mol% to 1.5 mol% in Suzuki coupling to minimize metal residues.
  • Cryogenic Conditions : Required for 11C-labeling to prevent radiolysis.
  • Purification : Use of preparative SFC (Supercritical Fluid Chromatography) for chiral separation of enantiomers.

Stability and Degradation Studies

  • Forced Degradation : this compound shows susceptibility to hydrolysis at the ester linkage under alkaline conditions (pH >9).
  • Photostability : Stable under ICH Q1B light exposure guidelines.

Comparative Analysis with Structural Analogs

This compound shares mechanistic similarities with LSN3172176 but differs in pharmacokinetic properties due to the ethyl carboxylate group:

Table 3: Selectivity Profile of M1 Agonists
Compound M1 EC50 (nM) M2/M3/M4/M5 Selectivity Source
This compound 6.2 >100-fold
LSN3172176 1.1 >500-fold
Xanomeline 8.4 10–30-fold

Industrial-Scale Manufacturing Considerations

AstraZeneca’s Phase I trial material was produced under GMP conditions with:

  • Particle Engineering : Jet milling for optimal bioavailability.
  • Packaging : Amber glass vials under nitrogen atmosphere to prevent oxidation.

Analyse Des Réactions Chimiques

Types de réactions : L'AZD-6088 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés .

4. Applications de la recherche scientifique

L'AZD-6088 a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

L'AZD-6088 exerce ses effets en se liant sélectivement et en activant le récepteur muscarinique M1 de l'acétylcholine. Ce récepteur est impliqué dans divers processus cognitifs, y compris l'apprentissage et la mémoire. En agissant comme un agoniste partiel, l'AZD-6088 module l'activité du récepteur, ce qui pourrait améliorer la fonction cognitive dans des conditions telles que la maladie d'Alzheimer et la schizophrénie .

Composés similaires :

Unicité : L'AZD-6088 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'agoniste partiel du récepteur muscarinique M1 de l'acétylcholine. Cette sélectivité réduit la probabilité d'effets hors cible, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Applications De Recherche Scientifique

AZD-6088 has several scientific research applications, including:

Mécanisme D'action

AZD-6088 exerts its effects by selectively binding to and activating the M1 muscarinic acetylcholine receptor. This receptor is involved in various cognitive processes, including learning and memory. By acting as a partial agonist, AZD-6088 modulates the receptor’s activity, potentially improving cognitive function in conditions such as Alzheimer’s disease and schizophrenia .

Comparaison Avec Des Composés Similaires

Uniqueness: AZD-6088 is unique due to its high selectivity and potency as a partial agonist of the M1 muscarinic acetylcholine receptor. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for therapeutic applications .

Q & A

Q. What experimental models are most suitable for evaluating AZD6088’s analgesic efficacy, and how are they optimized?

this compound is commonly tested in the rat spinal nerve ligation (SNL) heat hyperalgesia model, which induces stable neuropathic pain. Baseline selection criteria (e.g., paw withdrawal latency ≤8 seconds post-SNL surgery) ensure uniformity in pain response . Behavioral measurements (e.g., heat hyperalgesia reversal) and pharmacokinetic (PK) sampling are alternated across days to avoid interference, validated via pilot studies showing consistent PD responses despite blood sampling .

Q. How is the EC50 value for this compound determined in preclinical studies?

EC50 is calculated using dose-response curves in SNL models. For this compound, an EC50 of 46.6 nM (95% CI: −14 to 107 nM) was derived from nonlinear regression analysis of behavioral data, with efficacy confirmed across multiple studies. Satellite animal groups are used to correlate plasma concentrations with PD effects, ensuring precise estimation .

Q. What methodological considerations are critical for combining PK and PD studies in the same animal cohort?

A population PK/PD approach with sparse sampling (e.g., two PK samples per day on alternating days) minimizes stress and data variability. This design was validated by comparing PD responses in animals with/without PK sampling, showing no significant differences. A one-compartment PK model with inter-individual variability in clearance and volume of distribution is typically applied .

Q. How is receptor occupancy quantified for this compound in vivo?

PET imaging with radiotracers like 11^{11}C-LSN3172176 is used to assess M1 receptor occupancy. Blocking studies with scopolamine (non-selective) and this compound (M1-selective) demonstrate dose-dependent reductions in regional tracer binding (e.g., 68% and 89% occupancy at 0.67 and 2 mg/kg, respectively), using cerebellum as a reference region .

Advanced Research Questions

Q. How can population PK/PD modeling address variability in this compound’s pharmacokinetics?

Deviations in high-dose groups (e.g., potential saturation of elimination) are resolved by estimating separate clearance parameters for these cohorts, improving model fit (ΔOFV = −32). Absorption rate constants (kak_a) are fixed due to limited early-phase plasma data, with sensitivity analyses confirming minimal impact on parameter estimates .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise from bioavailability differences or off-target effects. In vivo studies incorporate PK sampling to correlate plasma concentrations with PD effects, while receptor occupancy assays (e.g., PET imaging) validate target engagement. Cross-validation with selective antagonists (e.g., scopolamine) ensures specificity .

Q. How is tolerance to this compound’s analgesic effects assessed in chronic dosing studies?

Tolerance is evaluated by maintaining sustained receptor occupancy (>EC80 for 8 days) and monitoring PD response decay. This compound showed no tolerance development despite prolonged exposure, contrasting with opioids. Behavioral tests are repeated on days 1, 3, 5, and 8, with PK/PD consistency confirmed via population modeling .

Q. What statistical methods optimize sparse PK/PD data analysis in this compound studies?

Nonlinear mixed-effects modeling (e.g., NONMEM) handles sparse datasets by pooling data across animals and days. Covariate analysis (e.g., satellite vs. PD animals) ensures PK comparability. Model selection criteria (e.g., AIC, OFV) and visual predictive checks validate robustness .

Q. How do structural modifications of this compound influence M1 receptor selectivity and efficacy?

Comparative studies with analogs (e.g., L-aceclidine, LY593093) assess molecular volume and steric effects on receptor binding. Computational docking and in vitro binding assays identify critical residues (e.g., transmembrane domains) for selectivity, while in vivo PK/PD studies prioritize analogs with optimal bioavailability .

Q. What ethical and practical advantages does the integrated PK/PD study design offer?

Combining dose-response, duration-of-action, and tolerance studies into one design reduces animal use by 58% and time by 55% compared to traditional sequential studies. This aligns with 3Rs principles while maintaining data quality, validated via pilot studies and cross-study reproducibility checks .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.